Cholestane-3,7,24,26-tetrol

Description

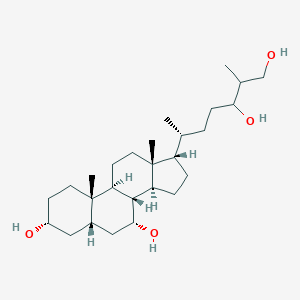

Structure

3D Structure

Properties

CAS No. |

107088-81-3 |

|---|---|

Molecular Formula |

C27H48O4 |

Molecular Weight |

436.7 g/mol |

IUPAC Name |

(3R,5S,7R,8R,9S,10S,13R,14S,17S)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H48O4/c1-16(5-8-23(30)17(2)15-28)20-6-7-21-25-22(10-12-27(20,21)4)26(3)11-9-19(29)13-18(26)14-24(25)31/h16-25,28-31H,5-15H2,1-4H3/t16-,17?,18+,19-,20+,21+,22+,23?,24-,25+,26+,27-/m1/s1 |

InChI Key |

KOHAQNVGTABZFS-DTNOUUJOSA-N |

SMILES |

CC(CCC(C(C)CO)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(C(C)CO)O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(C(C)CO)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

5 beta-cholestane-3 alpha,7 alpha,24,26-tetrol cholestane-3,7,24,26-tetrol |

Origin of Product |

United States |

Biological Occurrence and Identification

Detection and Quantification in Human Biological Samples

The identification of Cholestane-3,7,24,26-tetrol and its isomers has been documented in human biological fluids, pointing to its involvement in human metabolic pathways.

Research has confirmed the presence of several bile alcohols in human gallbladder bile. nih.govresearchgate.net Among these, 5β-cholestane-3α,7α,24,26-tetrol has been specifically identified. capes.gov.brscispace.com The analysis of human gallbladder bile involves isolation and hydrolysis of bile alcohols, followed by capillary gas-liquid chromatography-mass spectrometry for precise identification. nih.gov In these analyses, bile alcohols, including various cholestanetetrols, are found primarily as sulfate (B86663) esters, with smaller quantities existing as glucuronoconjugated and unconjugated forms. nih.gov

Studies have identified various cholestane (B1235564) derivatives in human urine, particularly in association with certain metabolic disorders. For instance, in patients with the lipid storage disease sitosterolemia and xanthomatosis, substantial quantities of related bile alcohols like 5β-cholestane-3α,7α,12α,24-tetrol have been detected. nih.gov The increased excretion of such C26- and C27-bile alcohols suggests a potential abnormality in the biosynthesis of bile acids in this condition. nih.gov Another related compound, (24S,25R)-27-nor-5β-cholestane-3α,7α,12α,24,25-pentol, has been identified as a principal bile alcohol in human urine. nih.gov

Identification in Gallbladder Bile

Presence in Animal Models

The study of this compound extends to animal models, providing insights into its metabolic functions.

Rats: Research on rat liver homogenates has been instrumental in studying the biosynthesis of related bile alcohols. nih.gov For example, the incubation of a putative intermediate, 3α,7α,12α-trihydroxy-27-nor-5β-cholestan-24-one, with rat liver homogenates led to its reduction to (24R)-27-nor-5β-cholestane-3α,7α,12α,24-tetrol. nih.gov Furthermore, enzymes involved in the metabolism of the related compound 5 beta-cholestane-3 alpha,7 alpha,12 alpha,26-tetrol have been isolated from rat liver. nih.gov

Rabbits: In a study involving weanling rabbits, 5β-cholestane-3α,7α,24,26-tetrol was identified as a significant metabolite in the ileum. mdpi.com

Metabolomic Profiling of this compound in Biological Matrices

Metabolomic studies provide a broader view of the relationships between metabolites and physiological states. In an analysis of the ileal metabolome of weanling rabbits, 5β-cholestane-3α,7α,24,26-tetrol was identified and its correlations with various parameters were examined. mdpi.com

The study revealed several significant correlations for 5β-cholestane-3α,7α,24,26-tetrol:

Negative correlation with growth performance: The metabolite was significantly and negatively correlated with average daily feed intake, average daily weight gain, and feed conversion ratio. mdpi.com

Positive correlation with inflammatory factors: A positive correlation was observed between the levels of this tetrol and the expression of inflammatory factors. mdpi.com

Positive correlation with cholecystokinin (B1591339) (CCK): The abundance of 5β-cholestane-3α,7α,24,26-tetrol was significantly and positively correlated with the gut hormone CCK. mdpi.com

Correlation with gut microbiota: The genus Terrisporobacter showed a significant positive correlation with 5β-cholestane-3α,7α,24,26-tetrol. mdpi.com

These findings from metabolomic profiling highlight the potential role of this compound in complex biological processes related to growth, inflammation, and gut health in animal models. mdpi.com

Data from Research Findings

Table 1: Detection of this compound and Related Compounds in Biological Samples

| Compound | Biological Matrix | Species | Condition | Reference |

|---|---|---|---|---|

| 5β-cholestane-3α,7α,24,26-tetrol | Gallbladder Bile | Human | Not specified | capes.gov.brscispace.com |

| 5β-cholestane-3α,7α,12α,24-tetrol | Urine, Feces | Human | Sitosterolemia and xanthomatosis | nih.gov |

| (24S,25R)-27-nor-5β-cholestane-3α,7α,12α,24,25-pentol | Urine | Human, Rat | Not specified | nih.gov |

Table 2: Significant Correlations of 5β-cholestane-3α,7α,24,26-tetrol in Weanling Rabbits

| Correlated Factor | Type of Correlation | Biological Context | Reference |

|---|---|---|---|

| Growth Performance (ADFI, ADG, FCR) | Negative | Growth Status | mdpi.com |

| Inflammatory Factors | Positive | Intestinal Inflammation | mdpi.com |

| Cholecystokinin (CCK) | Positive | Gut Hormone Levels | mdpi.com |

| Terrisporobacter (Gut Microbiota) | Positive | Gut Microbiome Composition | mdpi.com |

ADFI: Average Daily Feed Intake; ADG: Average Daily Weight Gain; FCR: Feed Conversion Ratio

Biosynthesis and Metabolic Pathways of Cholestane 3,7,24,26 Tetrol

General Overview of Bile Acid Biosynthesis Pathways

The conversion of cholesterol into bile acids is a multi-step enzymatic process occurring primarily in the liver, representing a major route for cholesterol catabolism in the body. ontosight.aifrontiersin.org This transformation involves a series of reactions catalyzed by enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. gallmet.hu There are several pathways for bile acid synthesis, broadly categorized into the "classic" (or neutral) pathway and the "alternative" (or acidic) pathway. gallmet.hunih.gov The classic pathway, which accounts for the majority of bile acid production, is initiated by the hydroxylation of the cholesterol steroid nucleus, with cholesterol 7α-hydroxylase (CYP7A1) acting as the rate-limiting enzyme. frontiersin.orgnih.gov The alternative pathway begins with the oxidation of the cholesterol side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.gov

Cholestane-3,7,24,26-tetrol is a key sterol metabolite that functions as an intermediate in the biosynthesis of primary bile acids from cholesterol. ontosight.ai As a tetrahydroxylated derivative of cholestane (B1235564), its structure is primed for further enzymatic modification. ontosight.ai The presence of hydroxyl groups at positions 3, 7, 24, and 26 marks it as a product of both steroid nucleus and side-chain modifications, placing it within the intricate cascade leading to the final bile acid products. ontosight.ainih.gov Abnormal levels of this intermediate have been linked to certain congenital defects in bile acid synthesis, underscoring its importance in the proper functioning of this metabolic pathway. ontosight.ai

The formation of the two primary bile acids, cholic acid and chenodeoxycholic acid, proceeds through various intermediate compounds, including cholestane tetrols. ontosight.ai this compound is specifically involved in this pathway. ontosight.ai The synthesis of cholic acid requires hydroxylation at positions 3, 7, and 12 of the steroid nucleus, while chenodeoxycholic acid requires hydroxylation at positions 3 and 7. ontosight.aigallmet.hu The subsequent oxidation of the cholesterol side chain, where intermediates like this compound are formed, is a critical step. wikipedia.org The pathway diverges, with specific hydroxylases and dehydrogenases acting on these intermediates to ultimately form the C24 carboxylic acids, cholic acid and chenodeoxycholic acid. ontosight.aigallmet.hu

Role of this compound as an Intermediate in Primary Bile Acid Synthesis

Enzymatic Transformations and Metabolic Fate

The metabolic journey of this compound is dictated by a series of specific enzymatic reactions that modify its structure, leading to downstream products and eventual excretion.

A number of enzyme families, particularly oxidoreductases and cytochrome P450 hydroxylases, are responsible for the transformation of cholestane tetrols. gallmet.huwikipedia.org One such key enzyme is Cholestanetetraol 26-dehydrogenase, which specifically acts on the 26-hydroxyl group. wikipedia.org This enzyme catalyzes the oxidation of (25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetraol to (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-al, using NAD+ as an acceptor. wikipedia.orgebi.ac.uk Another critical enzyme is the mitochondrial sterol 27-hydroxylase (CYP27A1), which hydroxylates the side chain of various sterol intermediates. gallmet.hunih.gov

Table 1: Key Enzymes in the Metabolism of Cholestane Tetrols

| Enzyme | Enzyme Class | Substrate (example) | Product (example) | Location |

|---|---|---|---|---|

| Cholestanetetraol 26-dehydrogenase | Oxidoreductase | (25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetraol | (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-al | - |

| Sterol 27-hydroxylase (CYP27A1) | Cytochrome P450 | 5β-cholestane 3α,7α-diol | 5β-cholestane 3α,7α,27-triol | Mitochondria |

| Microsomal 25-hydroxylase (CH25H) | Hydroxylase | 5beta-cholestane-3alpha, 7alpha, 12alpha-triol | 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol | Microsomes |

This table provides examples of enzymes and their functions within the broader context of bile acid synthesis affecting cholestane tetrols. Specificity for this compound may vary.

Following enzymatic action, this compound is converted into various downstream metabolites. The initial oxidation by a dehydrogenase yields the corresponding aldehyde. wikipedia.org Subsequent oxidation steps would convert the aldehyde to a carboxylic acid, such as 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA) or 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), which are the C27 precursors to chenodeoxycholic acid and cholic acid, respectively. researchgate.net

For excretion, these bile alcohols and their acidic metabolites must be made more water-soluble. hmdb.ca This is achieved through conjugation. The primary forms of conjugation for bile alcohols are sulfation and glucuronidation. hmdb.canih.gov In human bile, bile alcohols are predominantly found as sulfate (B86663) esters, with glucuronide-conjugated forms present in lesser amounts. nih.gov Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to the molecule, significantly increasing its water solubility for renal excretion. hmdb.canih.gov

Table 2: Metabolites and Conjugated Forms Derived from Cholestane Tetrols

| Compound Type | Example Name | Significance |

|---|---|---|

| Aldehyde Metabolite | (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-al | Product of dehydrogenase activity on the corresponding tetrol. wikipedia.org |

| Carboxylic Acid Metabolite | 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) | C27 precursor to cholic acid. researchgate.net |

| Sulfated Conjugate | Bile Alcohol Sulfate Esters | Major form of bile alcohols found in human bile for excretion. nih.gov |

General Enzymology in Bile Acid Metabolism Affecting Cholestane Tetrols

Regulatory Mechanisms of Bile Acid Synthesis Pathways Relevant to Cholestane Tetrols

Intermediates in the pathway, including certain bile alcohols, can also act as ligands for these receptors. For instance, 5β-cholestane-3α,7α,12α,25-tetrol has been identified as a potent activator of FXR. researchgate.nethmdb.ca This suggests that the levels of cholestane tetrol intermediates can directly influence the regulatory feedback loop. Another important regulator is the Liver X receptor (LXR), which is activated by oxysterols (oxidized forms of cholesterol). gallmet.hu LXR activation induces the expression of CYP7A1, promoting the conversion of cholesterol to bile acids as a feed-forward mechanism to manage cholesterol levels. gallmet.hu Furthermore, bile acid synthesis exhibits a diurnal rhythm in humans, indicating an additional layer of temporal regulation. nih.gov

Biological Functions and Molecular Mechanisms

Modulation of Cellular Signaling Pathways

As an intermediate in the bile acid synthesis pathway, Cholestane-3,7,24,26-tetrol is part of a class of molecules recognized for their signaling capabilities. Bile acids themselves are potent signaling molecules that activate various receptors to regulate metabolic pathways. google.com

Research in an animal model has directly implicated 5β-cholestane-3α,7α,24,26-tetrol in specific signaling events. A study on weanling rabbits found a significant positive correlation between the levels of this metabolite in the ileum and the gut hormone cholecystokinin (B1591339) (CCK). nih.gov CCK is a critical peptide hormone in the gastrointestinal system responsible for stimulating the digestion of fat and protein. This correlation suggests that this compound may influence digestive processes and gut-brain signaling. nih.gov

Influence on Lipid Metabolism

The primary role of this compound in lipid metabolism is its function as a precursor in the formation of primary bile acids, cholic acid and chenodeoxycholic acid, which are essential for the emulsification and absorption of dietary fats and lipids. nih.gov

Table 1: Correlation of 5β-Cholestane-3α,7α,24,26-tetrol with Metabolic and Signaling Factors in Weanling Rabbits This table is based on correlational data from a study on the ileal metabolome of weanling rabbits. nih.gov

| Parameter | Correlation with 5β-Cholestane-3α,7α,24,26-tetrol | Significance (p-value) |

|---|---|---|

| Average Daily Weight Gain | Negative | < 0.05 |

| Feed Conversion Ratio | Negative | < 0.05 |

| Cholecystokinin (CCK) Levels | Positive | < 0.05 |

| Inflammatory Factor Expression | Positive | < 0.05 |

Interaction with Nuclear Receptors and Transcriptional Regulation

Bile acid intermediates are widely recognized as ligands for various nuclear receptors, thereby regulating the expression of genes involved in their own synthesis and transport.

While many sterol metabolites are known to activate nuclear receptors, direct evidence for this compound binding to specific receptors is not prominently documented in current literature. However, the activity of structurally similar compounds provides critical insight into its potential functions.

A related compound, 5β-cholestane-3α,7α,12α,26-tetrol , which contains an additional hydroxyl group at the 12α position, has been identified as a ligand for the Farnesoid X Receptor (FXR). This receptor is a primary regulator of bile acid metabolism. Studies have also investigated other related bile alcohols as potential ligands for the Pregnane X Receptor (PXR), another nuclear receptor involved in sensing foreign and endogenous compounds.

The activation of FXR by bile acids leads to the transcriptional induction of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn represses the expression of key genes in bile acid synthesis. This feedback loop is crucial for maintaining homeostasis.

Consistent with its role as an FXR ligand, the structurally related compound 5β-cholestane-3α,7α,12α,26-tetrol has been shown to increase the mRNA expression of both SHP and the Bile Salt Export Pump (BSEP) in HepG2 cells. BSEP is a critical transporter responsible for secreting bile salts from hepatocytes into the bile. This induction of SHP and BSEP is a hallmark of FXR activation. While these findings are for a related molecule, they suggest a plausible mechanism by which this compound could participate in the transcriptional regulation of metabolic genes, should it prove to be an active FXR ligand.

Beyond nuclear receptors, certain bile acids and their precursors are ligands for G protein-coupled receptors, most notably GPBAR1 (also known as TGR5). i.moscow Activation of TGR5 is linked to the regulation of energy expenditure and inflammatory responses. google.com

Research has demonstrated that bile alcohols can function as TGR5 agonists. i.moscow Specifically, studies have shown that 5β-cholestane-3α,7α,12α,26-tetrol and the isomeric 5β-cholestane-3α,7α,12α,25-tetrol are capable of activating TGR5. i.moscow The presence of a hydroxyl group in the sterol side chain appears to be a key determinant for this agonist activity. i.moscow This suggests that this compound, which also possesses side-chain hydroxyl groups, may have the potential to interact with GPBAR1/TGR5, although direct experimental validation is needed.

Table 2: Receptor Activity of Structurally Related Bile Alcohols This table summarizes findings for compounds structurally related to this compound and does not represent direct evidence for the target compound.

| Related Compound | Receptor | Observed Effect | Reference |

|---|---|---|---|

| 5β-Cholestane-3α,7α,12α ,26-tetrol | FXR | Activation; Induction of SHP and BSEP mRNA | |

| 5β-Cholestane-3α,7α,12α ,26-tetrol | GPBAR1/TGR5 | Agonist activity | i.moscow |

| 5β-Cholestane-3α,7α,12α ,25-tetrol | GPBAR1/TGR5 | Activation of receptor |

Regulation of Gene Expression (e.g., SHP, BSEP mRNA)

Involvement in Inflammatory Processes

Direct evidence links this compound to inflammatory pathways. In a metabolomic analysis of weanling rabbits, ileal levels of 5β-cholestane-3α,7α,24,26-tetrol were positively correlated with the expression of inflammatory factors in the tissue. nih.gov

This association is further supported by clinical findings. The compound has been identified as a biomarker that is significantly upregulated in peripheral blood mononuclear cells of patients with adrenomyeloneuropathy (AMN). i.moscow AMN is the adult-onset form of X-linked adrenoleukodystrophy and is characterized by progressive axonopathy and, in some cases, cerebral inflammatory demyelination. i.moscow The elevation of this metabolite in a disease with a known inflammatory component suggests its potential involvement in the underlying pathological processes. i.moscow

Correlation with Inflammatory Factor Expression

Research has identified a significant positive correlation between the presence of 5β-cholestane-3α,7α,24,26-tetrol and the expression of inflammatory factors. ontosight.ai A study involving an omics analysis of the ileal metabolome in early-weaning rabbits demonstrated this relationship. ontosight.ai The findings indicated that along with other metabolites like 3β-hydroxycinnamolide, sphingosine, simmondsin, and spermidine, 5β-cholestane-3α,7α,24,26-tetrol was positively correlated with the expression of inflammatory factors in the ileal tissue. ontosight.ai This correlation was established with a correlation coefficient (R) of ≥ 0.6 and a p-value of < 0.05. ontosight.ai

The same study also noted a significant negative correlation between 5β-cholestane-3α,7α,24,26-tetrol and various growth status indicators, including average daily feed intake, average daily weight gain, and feed conversion ratio. ontosight.ai Furthermore, a significant positive correlation was observed between this compound and the gut-brain hormone cholecystokinin (CCK).

Table 1: Correlation of 5β-cholestane-3α,7α,24,26-tetrol with Biological Factors in Weanling Rabbits

| Correlated Factor | Type of Correlation | Correlation Coefficient (R) | p-value |

|---|---|---|---|

| Inflammatory Factor Expression | Positive | ≥ 0.6 | < 0.05 |

| Average Daily Feed Intake | Negative | ≤ -0.6 | < 0.05 |

| Average Daily Weight Gain | Negative | ≤ -0.6 | < 0.05 |

| Feed Conversion Ratio | Negative | ≤ -0.6 | < 0.05 |

| Cholecystokinin (CCK) | Positive | ≥ 0.6 | < 0.05 |

Antioxidant Properties of Cholestane (B1235564) Tetrols

The potential antioxidant properties of cholestane derivatives are a subject of ongoing scientific investigation. oup.com Steroids with similar structures, such as cholestane derivatives, are studied for their potential therapeutic effects, which may include anti-inflammatory and antioxidant activities. oup.com For instance, some cholestane saponins, a broader class of related compounds, have been noted for possessing effective antioxidant activities. semanticscholar.org

However, specific research detailing the direct antioxidant properties of this compound is limited. While the broader class of cholestane derivatives is of interest for these properties, detailed in vitro or in vivo antioxidant assays specifically for this tetrol are not extensively documented in current literature. oup.com One study on a different compound, cholestane-3β,5α,6β-triol, showed that its toxicity, which includes inducing lipid peroxidation, could be mitigated by the presence of antioxidants like α-tocopherol. nih.gov This suggests a relationship between cholestane-based sterols and oxidative stress, but direct antioxidant action by this compound itself remains an area for further research.

Research Methodologies and Analytical Approaches

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the study of bile alcohol metabolism, enabling the separation of structurally similar compounds from intricate biological samples like bile and urine. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of bile alcohols, including cholestane-tetrols. nih.govcapes.gov.br Due to the low volatility of these compounds, a derivatization step is necessary before GC analysis. The most common method involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable. researchgate.netnist.gov

High-resolution capillary columns are used to achieve excellent separation of the various bile alcohol isomers. nih.govresearchgate.net The mass spectrometer then detects the separated compounds, providing information on their molecular weight and fragmentation patterns, which aids in their identification and quantification. capes.gov.br Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity for specific target molecules. researchgate.net Researchers have successfully used high-resolution GC-SIM to establish calibration curves for quantifying related compounds like 5β-cholestane-3α,7α,12α,25-tetrol, demonstrating the precision of this method. researchgate.net

Table 1: Illustrative GC-MS Parameters for Bile Alcohol Analysis

| Parameter | Description | Source |

|---|---|---|

| Derivatization | Conversion to Trimethylsilyl (TMS) ether derivatives. | researchgate.net |

| Chromatography | Capillary gas chromatography. | nih.govresearchgate.net |

| Detection | Mass Spectrometry, often using Selected Ion Monitoring (SIM) for high sensitivity. | researchgate.net |

| Application | Quantification of bile alcohols in enzyme assay mixtures and biological fluids. | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) serves as a crucial tool for the isolation and purification of bile alcohols from biological extracts prior to their analysis by other methods. nih.gov For instance, in studies of urinary bile alcohols, HPLC has been used to separate different classes of compounds after initial extraction and group separation on ion-exchange columns. nih.gov The fractions collected from the HPLC can then be subjected to GC-MS for detailed characterization and identification. nih.gov This combination of HPLC for purification and GC-MS for analysis allows for a comprehensive profiling of bile alcohols in complex samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Spectroscopic Techniques for Structural Characterization in Research

The definitive identification of Cholestane-3,7,24,26-tetrol and its isomers relies heavily on spectroscopic methods. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the primary technique used. nih.govnih.gov It provides the molecular weight of the TMS-derivatized compound and a characteristic fragmentation pattern that serves as a fingerprint for identification by comparison with reference standards. nih.govnih.gov

In Vitro Experimental Models for Mechanistic Studies

To understand the biological role and metabolic fate of this compound, researchers utilize simplified, controlled in vitro systems that mimic physiological processes.

While direct studies on this compound in cell culture are not prominent in the reviewed literature, such systems are essential for investigating the broader pathways of bile acid metabolism. researchgate.net Liver cell systems, including primary hepatocytes and liver-derived cell lines, are used to study the conversion of cholesterol and its derivatives into various bile acids. ub.edu These models allow researchers to investigate the metabolic effects of precursor compounds and identify the resulting metabolites. For example, studies on related cholestane (B1235564) derivatives have used in vitro models to assess neuroprotective effects, indicating the utility of cell cultures in exploring the biological activities of these compounds. The metabolism of oxysterols, which are structurally related to cholestane-tetrols, is actively studied using cell models to understand their conversion into bile acids. researchgate.netnih.gov

Enzyme assays are critical for identifying the specific enzymes responsible for the synthesis and modification of bile alcohols. researchgate.net These assays typically involve incubating a substrate with a source of enzymes, such as liver microsomes, which contain a high concentration of cytochrome P450 enzymes. researchgate.netscispace.com

For example, to study the formation of cholestane-tetrols, a precursor like 5β-cholestane-3α,7α,12α-triol is incubated with liver microsomes and necessary cofactors (e.g., NADPH). researchgate.netscispace.com After a set incubation period, the reaction is stopped, and the products are extracted and analyzed, often by GC-MS. researchgate.net This approach has been used to demonstrate that microsomal enzymes, specifically CYP3A in both mice and humans, are responsible for the 25- and 26-hydroxylation of 5β-cholestane-3α,7α,12α-triol to form the corresponding tetrols. researchgate.net Such assays are also used to determine enzyme kinetics and the effects of different substrate concentrations on reaction rates. researchgate.net

Table 2: Enzyme Systems in the Metabolism of Related Cholestane Derivatives

| Enzyme/System | Substrate | Product(s) | Source |

|---|---|---|---|

| Liver Microsomes (CYP3A) | 5β-cholestane-3α,7α,12α-triol | 5β-cholestane-3α,7α,12α,25-tetrol, 5β-cholestane-3α,7α,12α,26-tetrol | researchgate.net |

| Liver Microsomes | 5β-cholestane-3α,7α,12α,25-tetrol | 5β-cholestane-3α,7α,12α,24S,25-pentol | scispace.com |

| Soluble Liver Enzymes | 5β-cholestane-3α,7α,12α,24,25-pentol | Cholic Acid | scispace.com |

Cell Culture Systems for Studying Metabolic Effects

In Vivo Experimental Models for Physiological Relevance

Animal models, especially genetically modified mice, are central to investigating the relationship between bile acid metabolism and human liver diseases. nih.govnih.gov For over two decades, these models have helped delineate the primary pathways for bile acid synthesis and their enterohepatic circulation, as well as the molecular mechanisms that regulate them. nih.govnih.gov However, it is crucial to acknowledge the species-specific differences in bile acid composition, physicochemical properties, and signaling potential when translating findings from mice to humans. nih.govnih.gov

Mice are the most frequently utilized animal models for studying human metabolism, despite significant differences in bile acid profiles. biorxiv.org For instance, in humans, the primary bile acids are cholic acid and chenodeoxycholic acid. In mice, while cholic acid is also produced, chenodeoxycholic acid is further metabolized into muricholic acids. biorxiv.orgresearchgate.net These differences can affect the outcomes of studies on bile acid-related diseases. researchgate.net Genetically engineered mouse models, such as those with specific genes knocked out (e.g., Cyp7a1 or Cyp27a1), have been developed to better understand the function of individual enzymes in the bile acid synthesis pathways. nih.govresearchgate.net

Rats have also been employed in studies of bile acid metabolism. For example, in a study using bile fistula rats, the metabolism of a related C25 bile alcohol, 24-nor-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol, was investigated. nih.gov The findings indicated that, unlike C27-bile alcohols, this compound was not converted into bile acids but was instead glucuronidated for hepatic elimination. nih.gov

A study involving weanling rabbits provided direct in vivo findings related to 5β-cholestane-3α,7α,24,26-tetrol. The research identified a significant negative correlation between the levels of this compound in the ileum and the growth performance of the animals. mdpi.com Furthermore, a positive correlation was observed between 5β-cholestane-3α,7α,24,26-tetrol and the expression of inflammatory factors, suggesting a potential role for this intermediate in gut inflammation and its impact on animal development. mdpi.com

The table below summarizes key findings from animal model studies relevant to this compound and related compounds.

| Animal Model | Compound Studied | Key Findings | Reference |

| Weanling Rabbits | 5β-cholestane-3α,7α,24,26-tetrol | Negatively correlated with growth performance (average daily feed intake, average daily weight gain, and feed conversion ratio). Positively correlated with the expression of inflammatory factors. | mdpi.com |

| Rats (Bile Fistula) | 24-Nor-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol | Not converted into bile acids. Undergoes glucuronidation for hepatic elimination. | nih.gov |

| Mice | General Bile Acids | Widely used to study bile acid synthesis and metabolism, though significant species differences exist compared to humans. Genetically modified models help elucidate enzyme function. | nih.govbiorxiv.orgresearchgate.net |

Chemical Synthesis and Derivatization for Academic Research

Synthetic Methodologies for Cholestane-3,7,24,26-tetrol

The synthesis of this compound and its analogs often starts from readily available bile acids, such as cholic acid or chenodeoxycholic acid. While a specific, high-yield synthesis for this compound is not extensively detailed in singular reports, the methodologies applied to structurally similar bile alcohols provide a clear blueprint. For instance, the synthesis of the related compound, 5β-cholestane-3α,7α,12α,25-tetrol, has been achieved starting from cholic acid, employing modifications to published procedures to enhance yield and purity. researchgate.net

A general synthetic approach involves the chemical modification of the steroid side chain. A common strategy for a related compound, 3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oic acid, began with the pyridium chlorochromate oxidation of 3α,7α,12α-triacetoxy-5β-cholan-24-ol, which itself is prepared from cholic acid. nih.gov This produces an aldehyde that can undergo further reactions, such as a Reformatsky reaction, to extend the carbon chain and introduce the desired functional groups. nih.gov Subsequent hydrolysis and chromatographic separation are then required to isolate the specific stereoisomers. nih.gov These established procedures for related molecules are indicative of the synthetic pathways available for this compound.

Preparation of Stereoisomers and Analogs for Structure-Activity Relationship Studies

The preparation of specific stereoisomers and structural analogs is crucial for conducting structure-activity relationship (SAR) studies. These studies help to elucidate how the specific three-dimensional arrangement of atoms in a molecule affects its biological activity, such as its interaction with enzymes.

A key challenge in the synthesis of cholestane-tetrols is the control and separation of stereoisomers. For example, in the synthesis of isomers of 3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oic acid, a mixture of four stereoisomers was generated, which then required separation by silica (B1680970) gel column chromatography and reversed-phase partition column chromatography. nih.gov The precise configuration at specific carbon atoms, like C-24, was determined through chemical conversion to known tetrols and analysis using techniques such as 13C-nuclear magnetic resonance (NMR) spectroscopy and the modified Horeau's method. nih.gov

Furthermore, analogs with slight structural modifications are synthesized to probe enzymatic specificity. A convenient method for synthesizing C26-analogs, such as 24-nor-5β-cholestane-3α,7α,12α,26-tetrols, has been developed. nih.gov This procedure involves the dehydration of a starting tetrol to create a mixture of unsaturated intermediates, followed by hydroboration and oxidation. nih.gov This process yields various tetrols with hydroxyl groups at different positions, which are then separated and characterized. nih.gov These analogs are instrumental in testing the stereospecificity of the hepatic enzymes involved in the oxidation of the cholesterol side chain. nih.gov

Table 1: Techniques for Stereoisomer and Analog Analysis

| Technique | Application in Cholestane (B1235564) Tetrol Synthesis | Reference |

|---|---|---|

| Silica Gel & Reversed-Phase Chromatography | Separation of mixtures of stereoisomers generated during synthesis. | nih.gov |

| 13C-Nuclear Magnetic Resonance (NMR) | Determination of the stereochemical configuration at specific carbon atoms (e.g., C-24). | nih.gov |

| Modified Horeau's Method | Elucidation of the configuration of chiral centers. | nih.gov |

| Gas-Liquid Chromatography (GLC) | Characterization and resolution of epimeric bile alcohols. | nih.gov |

| Mass Spectrometry (MS) | Confirmation of molecular structure and characterization of synthetic products. | researchgate.netnih.gov |

Utility in Biochemical and Metabolic Research

This compound is a key intermediate in the biosynthesis of bile acids, which are critical for the digestion and absorption of fats. ontosight.ai The study of this compound and its analogs provides significant insights into liver function, cholesterol metabolism, and related genetic disorders.

The synthesis of specific cholestane derivatives is often a prerequisite for investigating metabolic pathways. For example, 5β-cholestane-3α,7α,12α,25-tetrol was synthesized to facilitate in vivo and in vitro studies of the 25-hydroxylation pathway of cholic acid biosynthesis. researchgate.net This pathway is of particular interest in understanding the rare familial sterol storage disease, cerebrotendinous xanthomatosis (CTX), where patients secrete a number of C27 bile alcohols. researchgate.net

In laboratory settings, rat liver homogenates have been used to study the stereospecific enzymatic reactions involving these compounds. Such studies demonstrated the conversion of (25R)- or (25S)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid into specific downstream intermediates, providing clarity on the assumed pathway for side chain cleavage in cholic acid biosynthesis. nih.gov The ability to synthesize and study these molecules allows researchers to understand the precise biochemical steps and the consequences of metabolic defects. ontosight.ai Abnormal levels of this compound and related compounds are associated with congenital bile acid synthesis defects, which can lead to severe liver disease. ontosight.ai

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (24R,25S)-3 alpha,7 alpha,12 alpha,24-tetrahydroxy-5 beta-cholestan-26-oic acid |

| (24R)-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24-tetrol |

| (24S)-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24-tetrol |

| (25R)-3 alpha,7 alpha,12 alpha-Trihydroxy-5 beta-cholestan-26-oic acid |

| (25S)-3 alpha,7 alpha,12 alpha-Trihydroxy-5 beta-cholestan-26-oic acid |

| 24-nor-5 beta-cholestane-3 alpha,7 alpha,12 alpha,23-tetrols |

| 24-nor-5 beta-cholestane-3 alpha,7 alpha,12 alpha,26-tetrols |

| 3 alpha,7 alpha,12 alpha,24-tetrahydroxy-5 beta-cholestan-26-oic acid |

| 3 alpha,7 alpha,12 alpha-triacetoxy-5 beta-cholan-24-al |

| 3 alpha,7 alpha,12 alpha-triacetoxy-5 beta-cholan-24-ol |

| 5 beta-cholestane-3 alpha,7 alpha,24,26-tetrol |

| 5β-cholestane-3α,7α,12α,25-tetrol |

| Chenodeoxycholic acid |

| Cholic acid |

Future Research Directions on Cholestane 3,7,24,26 Tetrol

Elucidation of Undefined Enzymatic Steps in its Precise Biosynthesis

The biosynthesis of primary bile acids such as cholic acid and chenodeoxycholic acid from cholesterol is a multi-step enzymatic process primarily occurring in the liver. ontosight.ai Cholestane-3,7,24,26-tetrol is a known intermediate in this pathway. ontosight.ai One of the initial steps leading to its formation involves the 26-hydroxylation of 5β-cholestane-3α,7α,12α-triol, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). oup.comjamanetwork.com

Following its formation, 5β-cholestane-3α,7α,12α,26-tetrol is further oxidized to 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid. jamanetwork.com This conversion is catalyzed by enzymes located in the soluble fraction of liver homogenates and requires the cofactor NAD+. jamanetwork.comebi.ac.uk The process involves the aldehyde 3α,7α,12α-trihydroxy-5β-cholestan-26-al as an intermediate. jamanetwork.comebi.ac.uk While it has been suggested that liver alcohol dehydrogenase may be identical to the enzyme catalyzing this step, the specific dehydrogenase responsible has not been definitively identified, representing a key area for future research. jamanetwork.com

Furthermore, the existence of alternative biosynthetic routes complicates the picture. Research has shown that liver microsomes can convert 5β-cholestane-3α,7α,12α-triol into 5β-cholestane-3α,7α,12α,25-tetrol, indicating a parallel 25-hydroxylation pathway that can also lead to cholic acid. scispace.com The regulatory mechanisms that determine the flux of intermediates through the 26-hydroxylation pathway versus the 25-hydroxylation pathway are not fully understood and require further elucidation.

Comprehensive Mapping of Its Molecular Interactome and Signaling Cascades

Recent studies have begun to uncover the molecular interactions of this compound beyond its role as a metabolic intermediate. Research has identified certain bile alcohols as ligands for G protein-coupled receptors (GPCRs). Specifically, 5β-cholestane-3α,7α,12α,26-tetrol has been shown to be a potential ligand for the Takeda G protein-coupled receptor 5 (TGR5). nih.gov Activation of TGR5 by ligands typically leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates energy expenditure. researchgate.net The precise binding affinity and the full downstream signaling cascade initiated by this interaction warrant more detailed investigation.

In addition to receptor binding, the broader biological influence of this compound is being explored through metabolomic studies. In a study on weanling rabbits, levels of 5β-cholestane-3α,7α,24,26-tetrol were found to be positively correlated with the expression of inflammatory factors and the gut hormone cholecystokinin (B1591339) (CCK). mdpi.com These findings suggest a potential role in inflammatory processes and digestive physiology. The same study also noted a significant positive correlation between this tetrol and the gut microbe genus Turicibacter, hinting at a complex interplay between host metabolism and the gut microbiota that needs comprehensive mapping. mdpi.com

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound and its isomers are critical for studying its biochemistry. Current analytical methods primarily rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.com For GC-MS analysis, chemical derivatization, such as the formation of trimethylsilyl (B98337) (TMS) ethers, is often necessary to increase the volatility and thermal stability of the molecule. nist.gov

A significant analytical challenge is the differentiation of this compound from its isobaric and stereoisomeric forms. oup.commdpi.com For instance, identification based solely on exact mass is insufficient to distinguish it from other bile acid intermediates with the same molecular formula. oup.com The synthesis of various C24 and C25 stereoisomers has been crucial for developing LC-MS methods capable of resolving these closely related structures. mdpi.comnih.govebi.ac.uk

Future research should focus on developing novel analytical techniques with enhanced sensitivity and specificity. This could involve the creation of new derivatization strategies, the use of advanced chromatographic columns for better separation of isomers, and the application of tandem mass spectrometry (MS/MS) for more definitive structural identification. Furthermore, optimizing sample preparation and the choice of substrate vehicles, which can significantly impact measured enzyme activities, is essential for improving the accuracy of biochemical assays. researchgate.net

Comparative Biochemical Studies Across Diverse Biological Systems

Comparative studies are essential for understanding the conserved and species-specific roles of this compound. Research has revealed differences in bile acid metabolism between species. For example, the activities of microsomal enzymes involved in bile acid biosynthesis have been compared in humans, mice, and rabbits, showing species-specific variations. researchgate.net

The accumulation of this tetrol has also been observed in certain disease states, providing insight into its role in pathophysiology. In adrenomyeloneuropathy (AMN), a neurodegenerative disorder, patients exhibit significantly higher levels of 5β-cholestane-3α,7α,12α,26-tetrol in their peripheral blood mononuclear cells compared to healthy individuals. oup.com Similarly, patients with cerebrotendinous xanthomatosis (CTX), a lipid storage disease, accumulate 25-hydroxylated bile alcohols, highlighting the clinical relevance of alternative hydroxylation pathways. scispace.com

Metabolomic studies in animal models, such as weanling rabbits, have linked 5β-cholestane-3α,7α,24,26-tetrol to negative effects on growth performance, further suggesting its diverse physiological impacts. mdpi.com A broader comparative approach, examining the presence and function of this compound across a wider range of species and in various physiological and pathological conditions, will be invaluable for constructing a complete picture of its biological significance.

Interactive Table: Comparative Biochemical Observations of this compound

| Biological System | Observation | Key Finding | Reference(s) |

| Human (Healthy) | Bile Acid Synthesis | Intermediate in the formation of cholic and chenodeoxycholic acids. ontosight.ai | Present in bile and urine. ontosight.aimdpi.com |

| Human (AMN Patients) | Metabolome Analysis | Significantly higher levels of 5β-cholestane-3α,7α,12α,26-tetrol in PBMCs. | Implication in disturbed bile acid metabolism in neurodegenerative disease. oup.com |

| Human (CTX Patients) | Metabolome Analysis | Accumulation of 25-hydroxylated bile alcohols, indicating the activity of an alternative pathway. | Highlights the clinical relevance of different hydroxylation pathways. scispace.com |

| Mouse | Enzyme Activity Assay | Microsomal 5β-cholestane-3α,7α,12α-triol 25-hydroxylase activities are significantly higher than mitochondrial 27-hydroxylase. | Species-specific differences in the preference for hydroxylation pathways. researchgate.net |

| Rabbit | Metabolome Analysis | Levels are negatively correlated with growth performance and positively correlated with inflammatory factors and CCK. | Suggests a role in growth, inflammation, and digestive hormone regulation. mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Cholestane-3,7,24,26-tetrol, and what challenges arise in functionalizing its hydroxyl groups?

- Methodological Answer : this compound can be synthesized via partial oxidation of cholesterol derivatives or extracted from natural sources like toad venom (Bufo spp.) . Key challenges include regioselective protection/deprotection of hydroxyl groups to avoid unwanted side reactions. For example, sulfation or glycosylation (e.g., xylopyranosyl modifications) requires careful control of reaction conditions to preserve stereochemistry . Purification often involves HPLC with reverse-phase columns and mass spectrometry for validation.

Q. How can researchers detect and quantify this compound in complex biological matrices?

- Methodological Answer : Two-photon fluorescence spectroscopy (excitation at ~298 nm, emission at 235 nm) is effective due to cholestane derivatives' intrinsic fluorescence properties. Collisional quenching by oxygen or methanol necessitates inert atmospheres during analysis. For quantification, combine LC-MS/MS with deuterated internal standards (e.g., cholestane-d6 or -d4) to account for matrix effects .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved, particularly regarding stereochemistry?

- Methodological Answer : X-ray crystallography and NOESY NMR are critical for determining stereochemistry. For example, the cis orientation of methyl groups at C18 and C19 in cholestane derivatives was confirmed via X-ray analysis . Computational modeling (DFT or MD simulations) can predict stability of stereoisomers, while chiral chromatography (e.g., using β-cyclodextrin columns) separates enantiomers .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

- Methodological Answer : Store solutions in amber vials under nitrogen at -20°C to prevent autoxidation. Stability studies show that cholestane derivatives degrade within 7 days at room temperature, forming artifacts like epoxides or ketones. Regular validation via GC-MS or HPLC-UV (λ = 210–235 nm) is recommended .

Q. How do researchers reconcile contradictory data on this compound’s presence in ancient fossils versus lab-synthesized samples?

- Methodological Answer : Diagenetic processes convert cholesterol to cholestane in fossils over millions of years, as seen in Dickinsonia specimens . Lab-synthesized cholestane lacks isotopic biomarkers (e.g., δ<sup>13</sup>C patterns) found in geological samples. Use pyrolysis-GC-MS to distinguish biogenic from synthetic sources .

Data Analysis and Application

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity in pharmacological studies?

- Methodological Answer : Dose-response curves (logistic regression) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) are standard. For in vitro assays (e.g., cytotoxicity), normalize data to controls and apply IC50 calculations. Principal Component Analysis (PCA) can identify structural features correlating with activity, as seen in gorgonian-derived cholestane tetrols .

Q. How can researchers validate the ecological significance of this compound in marine organisms?

- Methodological Answer : Isotopic labeling (e.g., <sup>14</sup>C-cholesterol) tracks incorporation into marine sponges or gorgonians. Metabolomic profiling (UPLC-Q-TOF-MS) identifies biosynthetic intermediates, while RNA-seq reveals enzyme pathways (e.g., cytochrome P450s) involved in hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.